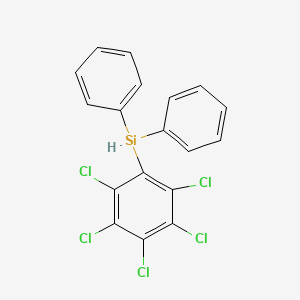

Diphenyl(pentachlorophenyl)silane

Beschreibung

Diphenyl(pentachlorophenyl)silane is an organosilicon compound featuring two phenyl groups and a pentachlorophenyl group bonded to a silicon atom. Its molecular structure combines aromatic and halogenated substituents, leading to unique electronic and steric properties. The pentachlorophenyl group introduces strong electron-withdrawing effects and enhances London dispersion forces, making the compound highly aggregation-prone in both solid and gaseous states . This compound is significant in materials science and catalysis due to its conformational flexibility and intermolecular interactions.

Eigenschaften

CAS-Nummer |

16030-05-0 |

|---|---|

Molekularformel |

C18H11Cl5Si |

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentachlorophenyl)-diphenylsilane |

InChI |

InChI=1S/C18H11Cl5Si/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H |

InChI-Schlüssel |

RWTCQQKCMNWWEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die industrielle Produktion von Diphenyl(pentachlorphenyl)silan beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Reinheit und minimale Nebenprodukte zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diphenyl(pentachlorphenyl)silan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Silanolen oder Siloxanen oxidiert werden.

Reduktion: Sie kann zu Silanen mit weniger Substituenten reduziert werden.

Substitution: Die Phenyl- oder Pentachlorphenylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene oder organometallische Verbindungen werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Silanole, Siloxane und verschiedene substituierte Silane. Die spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Diphenyl(pentachlorphenyl)silan seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Das Siliciumatom in der Verbindung kann starke Bindungen mit Sauerstoff und anderen elektronegativen Elementen bilden, was es zu einem vielseitigen Reagenz in chemischen Reaktionen macht. Die Phenyl- und Pentachlorphenylgruppen können an π-π-Wechselwirkungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, die die Reaktivität und Eigenschaften der Verbindung beeinflussen.

Wirkmechanismus

The mechanism by which diphenyl(pentachlorophenyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in chemical reactions. The phenyl and pentachlorophenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

Dichlorodiphenylsilane (CAS 80-10-4)

- Molecular Formula : C₁₂H₁₀Cl₂Si

- Substituents : Two phenyl groups and two chlorine atoms on silicon.

- Key Properties : A liquid at room temperature, widely used as a precursor in silicone polymer synthesis. The chlorine atoms increase electrophilicity, enabling hydrolysis and condensation reactions. However, it lacks the pentachlorophenyl group’s strong dispersion forces and aggregation tendencies .

- Applications : Intermediate in silicones, adhesives, and coatings.

Dimethyl(pentachlorophenyl)silane

- Molecular Formula : C₈H₇Cl₅Si

- Substituents : One pentachlorophenyl group and two methyl groups on silicon.

- Key Properties : Methyl groups reduce steric hindrance compared to phenyl substituents. The pentachlorophenyl group still dominates intermolecular interactions, but the smaller methyl groups lower molecular weight (279.58 g/mol) and may enhance volatility. Reactivity in silylation reactions is moderated by reduced steric bulk .

Diphenylsilane (C₁₂H₁₂Si)

- Molecular Formula : C₁₂H₁₂Si

- Substituents : Two phenyl groups and two hydrogen atoms on silicon.

- Key Properties: Lacks halogen substituents, resulting in weaker electron-withdrawing effects. Used as a reducing agent in organic synthesis (e.g., for phosphorus-containing compounds). Its lower molecular weight (184.31 g/mol) and non-halogenated structure reduce aggregation and dispersion forces compared to pentachlorophenyl analogs .

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane

- Molecular Formula : C₁₀H₁₃F₂O₂SSi

- Substituents : Sulfonyl and fluorine groups introduce strong electron-withdrawing effects but differ from pentachlorophenyl in polarity and steric demands.

- Key Properties : Sulfonyl groups enhance electrophilicity, but fluorine’s smaller size reduces steric hindrance. Applications include catalysis and specialty polymers, though dispersion forces are weaker than in pentachlorophenyl derivatives .

Comparative Data Table

Research Findings and Mechanistic Insights

- Aggregation Behavior: Diphenyl(pentachlorophenyl)silane exhibits pronounced aggregation in solid and gaseous states due to the pentachlorophenyl group’s polarizability and London dispersion forces. This is absent in non-halogenated analogs like diphenylsilane .

- Reactivity in Catalysis : In tris(pentafluorophenyl)borane-catalyzed silylation, diphenyl(pentachlorophenyl)silane’s bulkier structure may slow reaction kinetics compared to dichlorodiphenylsilane but improve selectivity in sterically demanding substrates .

- Thermal Stability : The pentachlorophenyl group enhances thermal stability relative to methyl or hydrogen substituents, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.